4-ethyl-4H-1,2,4-triazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by an ethyl group attached to the fourth position of the triazole ring and a hydroxyl group at the third position. Triazoles are known for their diverse chemical properties and potential biological activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol can be achieved through several methods. One common approach involves the reaction of ethyl hydrazine with formic acid to form ethyl hydrazinecarboxylate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.
Another method involves the use of ethyl isothiocyanate and hydrazine hydrate, which react to form the triazole ring through a cyclization process. This reaction is usually carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as ceric ammonium nitrate, can also enhance the efficiency of the cyclization process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a carbonyl group, resulting in the formation of 4-ethyl-4H-1,2,4-triazole-3-one.
Reduction: The compound can be reduced to form 4-ethyl-4H-1,2,4-triazol-3-amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 4-Ethyl-4H-1,2,4-triazole-3-one
Reduction: 4-Ethyl-4H-1,2,4-triazol-3-amine
Substitution: Various alkyl or aryl-substituted triazoles
Scientific Research Applications
4-Ethyl-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has shown potential as an enzyme inhibitor, making it a valuable tool in biochemical studies. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine: Triazole derivatives, including this compound, have been investigated for their antimicrobial, antifungal, and anticancer properties. They are potential candidates for drug development.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-ethyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the third position can form hydrogen bonds with active site residues, while the ethyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-ol: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-4H-1,2,4-triazol-3-ol: Contains a phenyl group, which significantly alters its chemical properties and biological activities.
4-Ethyl-4H-1,2,3-triazol-3-ol: An isomer with the nitrogen atoms arranged differently in the ring.
Uniqueness
4-Ethyl-4H-1,2,4-triazol-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the triazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The ethyl group enhances its hydrophobic interactions, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications.
Properties
IUPAC Name |
4-ethyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVPLFAMNQFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.